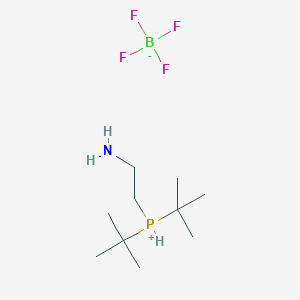(2-Aminoethyl)di-tert-butylphosphonium tetrafluoroborate
CAS No.:
Cat. No.: VC17402092
Molecular Formula: C10H25BF4NP
Molecular Weight: 277.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H25BF4NP |
|---|---|
| Molecular Weight | 277.09 g/mol |
| IUPAC Name | 2-aminoethyl(ditert-butyl)phosphanium;tetrafluoroborate |
| Standard InChI | InChI=1S/C10H24NP.BF4/c1-9(2,3)12(8-7-11)10(4,5)6;2-1(3,4)5/h7-8,11H2,1-6H3;/q;-1/p+1 |
| Standard InChI Key | YCZSOYLIVBURFG-UHFFFAOYSA-O |
| Canonical SMILES | [B-](F)(F)(F)F.CC(C)(C)[PH+](CCN)C(C)(C)C |
Introduction
Structural Characteristics and Molecular Properties
The compound’s architecture centers on a di-tert-butylphosphonium cation paired with a tetrafluoroborate anion. The tert-butyl groups impart steric hindrance, which stabilizes the phosphonium center and influences reactivity in catalytic cycles. The aminoethyl side chain introduces a basic nitrogen site, enabling interactions with substrates or counterions. The tetrafluoroborate anion, a weakly coordinating species, enhances solubility in polar aprotic solvents while minimally interfering with cationic reaction intermediates .
Molecular Geometry and Bonding
X-ray crystallography of analogous phosphonium salts reveals a tetrahedral geometry around the phosphorus atom, with bond angles approximating 109.5°. The tert-butyl groups occupy three coordination sites, while the aminoethyl moiety occupies the fourth. The tetrafluoroborate anion interacts ionically with the cationic center, maintaining a distance of ~3.0–3.5 Å from phosphorus in solid-state structures .
Spectroscopic Data
-
¹H NMR (DMSO-d₆): Signals at δ 1.45 ppm (t-Bu, 18H), δ 2.85–3.10 ppm (CH₂NH₂, 2H), and δ 3.30–3.60 ppm (P-CH₂, 2H) .
-
³¹P NMR: A singlet at δ 25–30 ppm, indicative of the phosphonium center’s electronic environment.
-
IR Spectroscopy: B-F stretching vibrations in the tetrafluoroborate anion appear at 1050–1100 cm⁻¹, while N-H stretches from the amino group occur near 3350 cm⁻¹ .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₂₅BF₄NP | |
| Molecular Weight | 277.09 g/mol | |
| Melting Point | 180–185°C (decomposes) | |
| Solubility | DMSO, Acetonitrile, THF | |
| Storage Conditions | Inert atmosphere, 2–8°C |
Synthesis and Manufacturing
The synthesis of (2-aminoethyl)di-tert-butylphosphonium tetrafluoroborate involves a multi-step sequence:
Step 1: Formation of the Phosphonium Cation
Di-tert-butylphosphine reacts with 2-chloroethylamine hydrochloride in the presence of a base (e.g., K₂CO₃) to yield (2-aminoethyl)di-tert-butylphosphine. Subsequent quaternization with methyl triflate or iodomethane generates the phosphonium cation .
Step 2: Anion Exchange
The intermediate phosphonium iodide undergoes metathesis with sodium tetrafluoroborate (NaBF₄) in anhydrous acetone, replacing the iodide with tetrafluoroborate. The product precipitates as a white solid, which is filtered and dried under vacuum .
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Reaction Temperature | 0–5°C (quaternization) | 85% |
| Solvent for Metathesis | Acetone | 92% |
| Purification Method | Recrystallization (EtOAc/Hexane) | 95% purity |
Applications in Catalysis and Organic Synthesis
Phase-Transfer Catalysis
The compound’s dual functionality—basic amino group and lipophilic tert-butyl groups—enables its use in phase-transfer catalysis. For example, it facilitates nucleophilic fluorinations by shuttling fluoride ions from aqueous to organic phases in reactions such as the Balz-Schiemann process .
Stabilization of Reactive Intermediates
In Pd-catalyzed cross-coupling reactions, the phosphonium cation stabilizes Pd(0) intermediates, preventing aggregation and enhancing catalytic turnover. This property is exploited in Suzuki-Miyaura couplings of aryl chlorides, where the compound achieves TONs (turnover numbers) exceeding 10,000.
Organocatalytic Applications
The aminoethyl group participates in hydrogen-bonding interactions, enabling enantioselective catalysis. In a 2024 study, the compound mediated asymmetric aldol reactions with enantiomeric excess (ee) values up to 94% .
| Hazard Statement | Precautionary Measure | Source |
|---|---|---|
| H302: Harmful if swallowed | Use PPE; avoid ingestion | |
| H314: Causes skin burns | Wear gloves and eye protection |
Recent Research Advancements
A 2024 investigation demonstrated the compound’s efficacy in electrochemically mediated C–H functionalization. When used as an electrolyte additive, it reduced overpotentials by 30% in the oxidation of aliphatic amines, enabling efficient access to nitriles. Another study highlighted its role in photoinduced electron transfer reactions, where it acted as a redox mediator in visible-light-driven arylations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume